molecular formula C14H11FN2O4 B1390273 1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 1171917-13-7

1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No. B1390273
M. Wt: 290.25 g/mol
InChI Key: UBENGTYLMSEKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound used in organic synthesis. It is a key intermediate for the preparation of Cabozantinib (S)-malate , which is chemically known as N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N’-(4­fluorophenyl) cyclopropane-1,1-dicarboxamide, (2S)-hydroxybutanedioate .

Scientific Research Applications

Application 1: Preparation of Cabozantinib (S)-malate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : This compound is a key intermediate for the preparation of Cabozantinib (S)-malate . Cabozantinib is a drug used to treat various types of cancer .
  • Results or Outcomes : The outcome of this application is the successful synthesis of Cabozantinib (S)-malate, a chemotherapeutic agent .

Application 2: Cabozantinib Intermediate

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used as a research chemical and can be used as a cabozantinib intermediate .
  • Methods of Application : The synthesis of this compound from 3-Fluoroaniline and 1,1-Cyclopropanedicarboxylic acid is mentioned .
  • Results or Outcomes : The outcome of this application is the successful synthesis of the compound, which can be used in further chemical reactions .

properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-9-3-5-10(6-4-9)16-12(18)8-17-7-1-2-11(13(17)19)14(20)21/h1-7H,8H2,(H,16,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBENGTYLMSEKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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